(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
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Description
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN2O2S and its molecular weight is 416.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of new pyridine derivatives involving condensation reactions and their subsequent evaluation against various strains of bacteria and fungi has been reported. This suggests that similar compounds, including "(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride," could be explored for their antimicrobial potential (Patel, Agravat, & Shaikh, 2011).
Antagonists of G Protein-Coupled Receptors
Research into small molecule antagonists of G protein-coupled receptors (GPCRs) highlights the pharmacological relevance of compounds with complex molecular structures, including piperazine and thiophene moieties. These studies often aim at discovering compounds that can modulate receptor activity, offering potential therapeutic applications for various diseases (Romero et al., 2012).
Selective Estrogen Receptor Modulators
Compounds structurally related to "this compound" have been studied as selective estrogen receptor modulators (SERMs), indicating their potential in modulating estrogen receptors with agonist or antagonist activity, depending on the target tissues. This research could have implications for the treatment of diseases like osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Anti-inflammatory and Analgesic Agents
The synthesis and pharmacological evaluation of compounds with benzamide structures for their anti-inflammatory and analgesic properties suggest a potential research application for similar compounds. This includes exploring their mechanism of action and efficacy in relevant models (Okunrobo, Usifoh, & Scriba, 2006).
Molecular Interaction Studies
Investigating the molecular interactions of compounds with specific receptors, such as the CB1 cannabinoid receptor, can provide insights into their pharmacological profiles and potential therapeutic applications. This area of research is critical for understanding the compound's efficacy and safety profile (Shim et al., 2002).
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.ClH/c1-2-26-20-8-7-18-5-3-4-6-19(18)21(20)22(25)24-12-10-23(11-13-24)15-17-9-14-27-16-17;/h3-9,14,16H,2,10-13,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNIXPBFLVNYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.